molecular formula C11H12ClNO2 B1307086 1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid CAS No. 842977-20-2

1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid

Cat. No.: B1307086
CAS No.: 842977-20-2
M. Wt: 225.67 g/mol
InChI Key: CIGFGPCMKDFZCT-UHFFFAOYSA-N
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Description

1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid is a chemical compound that features a unique structure combining an azetidine ring with a 4-chlorobenzyl group and a carboxylic acid functional group

Preparation Methods

The synthesis of 1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable amine and halide precursors.

    Introduction of the 4-Chlorobenzyl Group: This step often involves nucleophilic substitution reactions where the azetidine ring is reacted with 4-chlorobenzyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and other advanced techniques to scale up the synthesis.

Chemical Reactions Analysis

1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding azetidine and 4-chlorobenzoic acid.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: It is used in the development of novel polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.

    Biological Studies: The compound is studied for its interactions with biological molecules, providing insights into its potential as a therapeutic agent.

    Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The azetidine ring and the 4-chlorobenzyl group are key structural features that enable the compound to bind to enzymes and receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-Chloro-benzyl)-pyrrolidine-3-carboxylic acid: This compound features a pyrrolidine ring instead of an azetidine ring, which may result in different biological activities and chemical properties.

    1-(4-Chloro-benzyl)-azetidine-2-carboxylic acid: The position of the carboxylic acid group is different, which can affect the compound’s reactivity and interactions with biological targets.

    4-Chlorobenzylamine:

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties that are not observed in the similar compounds listed above.

Biological Activity

1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid (CAS No. 842977-20-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an azetidine ring substituted with a 4-chlorobenzyl group and a carboxylic acid functional group. The presence of the chloro group is known to influence biological activity by enhancing lipophilicity and altering receptor interactions.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on azetidine derivatives have shown promising results against various cancer cell lines, including:

CompoundCell LineIC50 Value (µM)
This compoundMCF-7 (breast cancer)Not specified
Similar azetidine derivativesU-937 (leukemia)< 1.0
Similar azetidine derivativesA549 (lung cancer)< 2.0

These findings suggest that modifications in the azetidine structure can lead to enhanced cytotoxicity against cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

The mechanism of action for this compound likely involves the following pathways:

  • Apoptosis Induction : Similar compounds have been shown to trigger apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.
  • Cell Cycle Arrest : Studies indicate that certain derivatives can induce G1 phase arrest in cancer cells, thereby inhibiting proliferation .
  • Interaction with Molecular Targets : The compound may interact with specific enzymes or receptors involved in tumor growth and survival, although detailed studies are required to elucidate these interactions fully.

Case Studies

Several studies have investigated the biological effects of azetidine derivatives:

  • Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of various azetidine-based compounds on multiple cancer cell lines. The results demonstrated that modifications at the para position of the benzyl group significantly influenced activity levels, with electron-withdrawing groups enhancing potency .
  • Mechanistic Insights : Another investigation focused on the apoptotic mechanisms activated by azetidine derivatives. Flow cytometry analysis revealed that these compounds could increase caspase-3/7 activity, indicating their potential as therapeutic agents in oncology .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-10-3-1-8(2-4-10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGFGPCMKDFZCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390340
Record name 1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842977-20-2
Record name 1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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